molecular formula C12H13ClFNO B7994151 6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile

6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile

Cat. No.: B7994151
M. Wt: 241.69 g/mol
InChI Key: CXIANWITWPAGDS-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13ClFNO. It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a hexanenitrile chain. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-4-fluoro-phenoxy)hexanenitrile
  • 6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile
  • 6-(2-Chloro-5-methyl-phenoxy)hexanenitrile

Uniqueness

6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the chloro and fluoro substituents on the phenoxy ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in research and development .

Properties

IUPAC Name

6-(2-chloro-5-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-11-6-5-10(14)9-12(11)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIANWITWPAGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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